Fluorinated pyrimidines, particularly 5-fluorouracil (FUra) and its derivatives like FdUrd, are a class of antimetabolite drugs widely employed in cancer chemotherapy. [, , , , ] These compounds interfere with DNA synthesis and repair mechanisms, ultimately leading to cell death. [, , , ] The efficacy of fluorinated pyrimidines against various cancers, including colorectal, pancreatic, breast, and lung cancers, has been extensively studied. [, , , , , , ]
The synthesis of FdUrd and its derivatives has been extensively studied, with various methods reported in the literature. One common approach involves the direct fluorination of uracil or uridine precursors. [] Alternatively, FdUrd can be synthesized from 5-fluorouridine through a series of reactions involving protection, bromination, hydrogenation, and deprotection steps. [] Further modifications, such as esterification with various aliphatic acids, have been explored to improve the pharmacokinetic properties of FdUrd, such as lipophilicity and bioavailability. [, , , , ]
Fluorine's small size and high electronegativity significantly influence the molecular structure and properties of fluorinated compounds. The introduction of a fluorine atom, as seen in 5-fluoro-2-methylpyridine, can influence the molecule's dipole moment, acidity/basicity, and interactions with biological targets. [, ]
The reactivity of fluorinated pyridines is often dictated by the position and nature of the fluorine substituent. The presence of fluorine can activate or deactivate specific positions on the pyridine ring, influencing its susceptibility to various chemical transformations, such as electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. []
The primary mechanism of action for FdUrd involves its intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). [, , ] FdUMP acts as a potent inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. [, , , , ] By blocking dTMP synthesis, FdUrd disrupts DNA replication and repair, leading to cell cycle arrest and ultimately, cell death. [, , , ]
FdUrd and its derivatives have shown significant potential in both in vitro and in vivo models of various cancers. [, , , , , , ] Notably, FdUrd has demonstrated efficacy against pancreatic carcinoma, both in vitro and in vivo, especially when combined with uridine phosphorylase inhibitors, which enhance its antitumor activity by preventing its degradation. [] Lipophilic prodrugs of FdUrd, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (DO-FUdR), have shown promise for the treatment of hepatic cancer in rabbit models, exhibiting tumor-selective accumulation and potent antitumor effects while minimizing damage to healthy liver cells. [] Furthermore, continuous intrathecal administration of FdUrd has been explored as a potentially effective and well-tolerated treatment strategy for neoplastic meningitis, demonstrating improvement in neurological symptoms and cerebrospinal fluid findings. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3